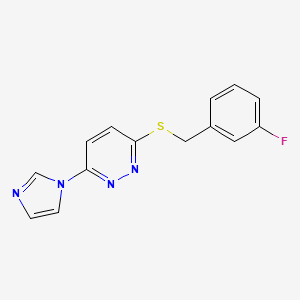

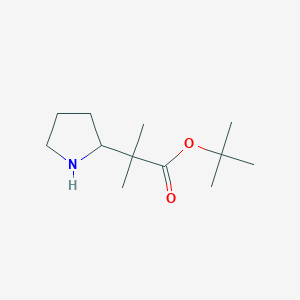

![molecular formula C18H24N2O2 B2795246 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide CAS No. 851096-35-0](/img/structure/B2795246.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide” is a chemical compound that contains a quinoline group . Quinoline is an aromatic nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various established protocols . Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s a weak tertiary base and forms salts with acids .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Quinoline derivatives have been synthesized and evaluated for their antiviral activity, showcasing potential against various viral strains. For instance, novel quinoxaline compounds, synthesized from precursors like ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, exhibited potent activity against human cytomegalovirus (HCMV) with low cytotoxicity, suggesting a high selectivity index for antiviral applications (Elzahabi, 2017).

Antioxidant Properties

Quinoline derivatives are also explored for their antioxidant properties, which is crucial in combating oxidative stress related to various diseases. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related quinoline compounds, demonstrated significant antioxidant activities, indicating their potential in therapeutic applications to mitigate oxidative damage (Hassan et al., 2017).

Antibacterial and Antimicrobial Activity

The antibacterial and antimicrobial properties of quinoline derivatives have been extensively studied, showing effectiveness against a range of bacterial and fungal strains. For example, pyranoquinoline derivatives synthesized from 4-hydroxy-1-methyl-2(1H)-quinolinone exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014). This suggests the potential of such compounds in developing new antibacterial agents.

Fluorescent Chemosensors

Quinoline derivatives have been utilized in the development of fluorescent chemosensors for the detection of metal ions, such as Zn2+, in aqueous media. This application is significant in environmental monitoring and biomedical research. A chemosensor based on the quinoline moiety exhibited remarkable fluorescence enhancement upon binding with Zn2+, indicating its utility in selective metal ion detection (Kim et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-11(2)7-17(21)19-6-5-14-10-15-8-12(3)13(4)9-16(15)20-18(14)22/h8-11H,5-7H2,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHSYQLDXSDMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)

![4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2795175.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2795180.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)